![molecular formula C15H18N2O3S B513481 2-ethoxy-5-methyl-N-(6-methyl-2-pyridinyl)benzenesulfonamide CAS No. 941003-63-0](/img/structure/B513481.png)
2-ethoxy-5-methyl-N-(6-methyl-2-pyridinyl)benzenesulfonamide
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Description
2-ethoxy-5-methyl-N-(6-methyl-2-pyridinyl)benzenesulfonamide, also known as EPM, is a sulfonamide compound that has been widely used in scientific research due to its unique properties. EPM is a potent inhibitor of carbonic anhydrase IX (CA IX), an enzyme that is overexpressed in many types of cancer cells.
Scientific Research Applications
Pharmacological Studies and Drug Development
Scientific research has explored the pharmacokinetic properties and potential therapeutic applications of benzenesulfonamide derivatives. For instance, studies on compounds like TA-0201, a novel orally active non-peptide antagonist for endothelin receptors, demonstrate the development of sensitive determination methods and investigate their pharmacokinetic properties in rats, highlighting the broader implications of such compounds in treating cardiovascular diseases (Ohashi, Nakamura, & Yoshikawa, 1999). These findings support the potential of benzenesulfonamide derivatives in developing new therapeutic agents.
Chemical Synthesis and Ligand Design
Research on the synthesis and structural characterization of benzenesulfonamide derivatives, such as N-[2-(pyridin-2-yl)ethyl]-derivatives of methane-, benzene-, and toluenesulfonamide, provides insights into their potential as ligands for metal coordination. The differences in molecular and supramolecular structures of these compounds hint at their varied applications in material science and coordination chemistry (Jacobs, Chan, & O'Connor, 2013).
properties
IUPAC Name |
2-ethoxy-5-methyl-N-(6-methylpyridin-2-yl)benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3S/c1-4-20-13-9-8-11(2)10-14(13)21(18,19)17-15-7-5-6-12(3)16-15/h5-10H,4H2,1-3H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVORNDANCGKYPJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C)S(=O)(=O)NC2=CC=CC(=N2)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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